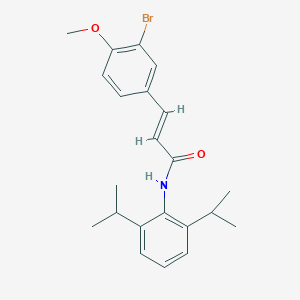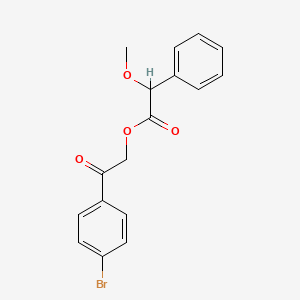![molecular formula C23H17N3O3 B3916456 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3916456.png)
3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone
Übersicht
Beschreibung
3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone, also known as NBQX, is a synthetic compound that has been extensively studied in the field of neuroscience. It is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission in the brain. NBQX has been widely used in scientific research to investigate the mechanisms of synaptic plasticity, learning, and memory.
Wirkmechanismus
3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is a selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of synaptic transmission and the modulation of neuronal activity. 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to be a potent blocker of excitatory synaptic transmission in the brain, which is important for the regulation of learning and memory.
Biochemical and Physiological Effects:
3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to block the activity of the ionotropic glutamate receptor, which is involved in the regulation of synaptic transmission in the brain. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and acetylcholine. 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to have a neuroprotective effect in animal models of stroke and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone in scientific research has several advantages. It is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for investigating the role of glutamate receptors in synaptic plasticity, learning, and memory. 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has also been shown to have a neuroprotective effect in animal models of stroke and neurodegenerative diseases. However, there are some limitations to the use of 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, its effects on behavior and cognition can be variable and dependent on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for the use of 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone in scientific research. One area of interest is the role of glutamate receptors in the regulation of synaptic plasticity and learning. Another area of interest is the use of 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone as a neuroprotective agent in the treatment of stroke and neurodegenerative diseases. Additionally, 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone could be used in combination with other drugs to investigate their effects on behavior and cognition. Finally, the development of new and more potent glutamate receptor antagonists could lead to the discovery of new therapeutic targets for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been widely used in scientific research to investigate the mechanisms of synaptic plasticity, learning, and memory. It has been shown to block the activity of the ionotropic glutamate receptor, which is involved in the regulation of synaptic transmission in the brain. 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has also been used to study the role of glutamate receptors in epilepsy, stroke, and neurodegenerative diseases. In addition, 3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been used in animal models to investigate the effects of drugs on behavior and cognition.
Eigenschaften
IUPAC Name |
3-benzyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c27-23-20-8-4-5-9-21(20)24-22(25(23)16-18-6-2-1-3-7-18)15-12-17-10-13-19(14-11-17)26(28)29/h1-15H,16H2/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULTRQMBAHRQM-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916386.png)

![2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3916403.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3916407.png)
![3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3916409.png)
![N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3916416.png)
![methyl 5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916424.png)
![3-(3-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3916448.png)
![2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide](/img/structure/B3916454.png)
![N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3916455.png)
![N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide](/img/structure/B3916460.png)

